molecular formula C19H27N3O4S B6557588 1-(2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione CAS No. 1040675-29-3

1-(2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione

Cat. No.: B6557588
CAS No.: 1040675-29-3
M. Wt: 393.5 g/mol
InChI Key: DCUQDHUWNPGYMR-UHFFFAOYSA-N
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Description

This compound is a piperazine-piperidine hybrid featuring a sulfonylethyl linker bridging the two heterocyclic systems.

Properties

IUPAC Name

1-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-15-6-7-16(2)17(14-15)20-8-10-21(11-9-20)27(25,26)13-12-22-18(23)4-3-5-19(22)24/h6-7,14H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUQDHUWNPGYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected and cyclized to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-(2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with piperazine-sulfonyl derivatives described in the literature. For example:

  • 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one (): This analog replaces the piperidine-2,6-dione with a propan-1-one group and substitutes the ethyl linker with a pyridinyl-sulfonyl moiety. The 2,5-dimethylphenyl group is retained, but the trifluoromethylpyridine enhances lipophilicity and metabolic stability .
  • Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (): This compound incorporates a thiazole ring and urea linkage, diverging significantly in functional groups and substitution patterns .

Pharmacological and Functional Insights

While direct activity data for the target compound are lacking, structural analogs provide clues:

  • The propan-1-one derivative () demonstrated high purity (98.3%) and well-characterized NMR spectra, suggesting suitability for biological screening .

Biological Activity

The compound 1-(2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H33N5O3S2C_{26}H_{33}N_{5}O_{3}S_{2} with a molecular weight of approximately 527.7 g/mol. The structure features a piperazine ring, a sulfonyl group, and a dione moiety which are critical for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological pathways. The sulfonyl group is known to enhance solubility and bioavailability, while the piperazine moiety contributes to receptor binding affinity.

Potential Targets

  • Antiviral Activity : Preliminary studies suggest that derivatives of piperazine can inhibit viral entry mechanisms, particularly in the context of Ebola virus (EBOV) and other viral pathogens.
  • Carbonic Anhydrase Inhibition : Compounds related to this structure have shown selective inhibition against human carbonic anhydrase II (hCA II), which is implicated in various physiological processes including respiration and acid-base balance.

Biological Evaluation

A detailed evaluation of the compound's biological activity has been conducted through various assays:

Table 1: Biological Activities and Efficacy

Activity TypeTargetIC50 Value (µM)Reference
AntiviralEbola Virus0.64
Carbonic Anhydrase IIHuman CA II57.7 - 98.2
CytotoxicityHeLa Cells>100

Case Studies

  • Ebola Virus Inhibition : A study evaluated the antiviral efficacy of piperazine derivatives against EBOV. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent against viral infections.
    "The mechanism by which these compounds block EBOV infection is through the inhibition of viral entry at the level of NPC1" .
  • Carbonic Anhydrase II Selectivity : Another investigation focused on the selectivity of synthesized piperazine derivatives for hCA II over other isoforms (hCA I, IX, XII). The results indicated that these compounds could selectively inhibit hCA II with minimal off-target effects.
    "This new derivative selectively inhibits hCA II over the hCA I, IX, XII isoforms" .

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